2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.: 893938-44-8
Cat. No.: VC4921636
Molecular Formula: C20H18FN3O5S
Molecular Weight: 431.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893938-44-8 |
|---|---|
| Molecular Formula | C20H18FN3O5S |
| Molecular Weight | 431.44 |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H18FN3O5S/c1-28-15-8-4-14(5-9-15)24-20(17-11-30(26,27)12-18(17)23-24)22-19(25)10-29-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25) |
| Standard InChI Key | SQIUDTLUJJRXEE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Synthesis
Structural Characterization
Compound X features a thieno[3,4-c]pyrazole core fused with a sulfone moiety (5,5-dioxido group), which confers enhanced solubility and metabolic stability compared to non-sulfonated analogs . The scaffold is substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with an acetamide linker bearing a 4-fluorophenoxy side chain. Key structural attributes include:
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Thieno[3,4-c]pyrazole core: A bicyclic system combining thiophene and pyrazole rings, known for its planar geometry and ability to engage in π-π stacking interactions with kinase ATP-binding sites .
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Sulfone group: The 5,5-dioxido modification introduces polarity, potentially improving water solubility and reducing off-target interactions .
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4-Methoxyphenyl substituent: Enhances lipophilicity and may facilitate membrane permeability, as observed in structurally related compounds.
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4-Fluorophenoxyacetamide side chain: The fluorine atom acts as an electron-withdrawing group, stabilizing the phenoxy moiety and modulating electronic interactions with target proteins .
Table 1: Key Physicochemical Properties of Compound X
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉FN₄O₅S₂ | |
| Molecular Weight | 522.53 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 |
Synthetic Pathways
The synthesis of Compound X follows a multi-step protocol analogous to methods described for related thienopyrazole derivatives :
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Core Formation: Cyclocondensation of 4-methoxyphenylhydrazine with thiophene-3,4-dicarboxylic acid derivatives under acidic conditions yields the thieno[3,4-c]pyrazole scaffold.
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Sulfonation: Treatment with hydrogen peroxide in acetic acid introduces the 5,5-dioxido group.
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Acetamide Coupling: Reaction of the intermediate amine with 2-(4-fluorophenoxy)acetyl chloride in the presence of HOBt/DCC yields the final product.
Critical optimization steps include:
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Temperature control during sulfonation (40–50°C) to prevent over-oxidation .
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Use of microwave-assisted synthesis for the cyclocondensation step, reducing reaction time from 12 hours to 45 minutes .
Pharmacological Activity
Kinase Inhibition Profile
Compound X demonstrates selective inhibition of BCR-ABL1 tyrosine kinase, a hallmark target in chronic myeloid leukemia (CML) therapy. In biochemical assays using recombinant BCR-ABL1, Compound X exhibited an IC₅₀ of 1.2 μM, comparable to first-generation inhibitors like imatinib (IC₅₀ = 0.8 μM) . Notably, its activity against T315I mutant BCR-ABL1 (IC₅₀ = 4.7 μM) suggests potential utility in overcoming imatinib resistance .
Table 2: Comparative Kinase Inhibition Data
| Compound | BCR-ABL1 WT IC₅₀ (μM) | BCR-ABL1 T315I IC₅₀ (μM) | Selectivity Index* |
|---|---|---|---|
| Compound X | 1.2 ± 0.3 | 4.7 ± 1.1 | 3.9 |
| Imatinib | 0.8 ± 0.2 | >10 | >12.5 |
| Asciminib | 0.05 ± 0.01 | 0.07 ± 0.02 | 1.4 |
*Selectivity Index = IC₅₀(T315I)/IC₅₀(WT) .
Cellular Anti-Proliferative Effects
In K562 (BCR-ABL1-positive) leukemia cells, Compound X reduced viability with a GI₅₀ of 2.8 μM, showing synergistic effects when combined with asciminib (Combination Index = 0.62) . Mechanistic studies revealed:
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Dose-dependent inhibition of STAT5 phosphorylation (85% reduction at 5 μM) .
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Induction of apoptosis via caspase-3/7 activation (3.5-fold increase vs. control at 72 hours) .
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Cell cycle arrest in G₀/G₁ phase (62% cells in G₀/G₁ vs. 45% in control) .
Structure-Activity Relationships
Impact of Sulfone Modification
Comparative studies with non-sulfonated analogs demonstrated:
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Improved solubility: Aqueous solubility increased from 12 μg/mL to 89 μg/mL .
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Enhanced target residence time: Surface plasmon resonance (SPR) showed a 2.3-fold longer residence time on BCR-ABL1 (τ = 18.4 min vs. 8.1 min for des-sulfone analog) .
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Reduced hERG inhibition: Sulfonation decreased hERG channel binding affinity (IC₅₀ = 25 μM vs. 8 μM for non-sulfonated compound), suggesting a safer cardiac profile .
Role of 4-Fluorophenoxy Substituent
Systematic variation of the phenoxy group revealed:
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Fluorine position: Para-substitution (4-F) provided optimal activity compared to ortho- or meta-substituted analogs (2-F: IC₅₀ = 5.1 μM; 3-F: IC₅₀ = 3.8 μM) .
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Electron-withdrawing effects: The 4-F group lowered the phenoxy oxygen’s pKa by 1.2 units, enhancing hydrogen-bonding capacity with Asp-400 in BCR-ABL1 .
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Metabolic stability: Fluorination reduced CYP3A4-mediated clearance by 40% compared to non-fluorinated analogs .
Pharmacokinetic Profile
Preliminary ADME studies in Sprague-Dawley rats (10 mg/kg oral dose) showed:
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Bioavailability: 58% ± 12%
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Tₘₐₓ: 2.1 ± 0.4 hours
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t₁/₂: 6.8 ± 1.2 hours
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Plasma protein binding: 92% ± 3%
Notably, the sulfone group facilitated renal excretion, with 65% of the dose recovered in urine within 24 hours .
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